
5'-methoxy-6-(tetrahydro-2H-pyran-4-yl)-3,3'-bipyridin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-methoxy-6-(tetrahydro-2H-pyran-4-yl)-3,3’-bipyridin-4-amine is a complex organic compound with the molecular formula C11H16N2O2 and a molecular weight of 208.26 g/mol . This compound is characterized by its unique structure, which includes a bipyridine core substituted with a methoxy group and a tetrahydropyranyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5’-methoxy-6-(tetrahydro-2H-pyran-4-yl)-3,3’-bipyridin-4-amine typically involves multiple steps, starting from commercially available precursors.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
5’-methoxy-6-(tetrahydro-2H-pyran-4-yl)-3,3’-bipyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The methoxy and tetrahydropyranyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized bipyridine compounds .
Wissenschaftliche Forschungsanwendungen
5’-methoxy-6-(tetrahydro-2H-pyran-4-yl)-3,3’-bipyridin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in studies involving enzyme interactions and as a probe for biological assays.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5’-methoxy-6-(tetrahydro-2H-pyran-4-yl)-3,3’-bipyridin-4-amine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other bipyridine derivatives such as:
- 4,4’-bipyridine
- 2,2’-bipyridine
- 5,5’-dimethyl-2,2’-bipyridine
Uniqueness
What sets 5’-methoxy-6-(tetrahydro-2H-pyran-4-yl)-3,3’-bipyridin-4-amine apart is its unique substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other bipyridine derivatives may not be suitable .
Eigenschaften
Molekularformel |
C16H19N3O2 |
|---|---|
Molekulargewicht |
285.34 g/mol |
IUPAC-Name |
5-(5-methoxypyridin-3-yl)-2-(oxan-4-yl)pyridin-4-amine |
InChI |
InChI=1S/C16H19N3O2/c1-20-13-6-12(8-18-9-13)14-10-19-16(7-15(14)17)11-2-4-21-5-3-11/h6-11H,2-5H2,1H3,(H2,17,19) |
InChI-Schlüssel |
KXBJOQZGVVNSKT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CN=CC(=C1)C2=CN=C(C=C2N)C3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


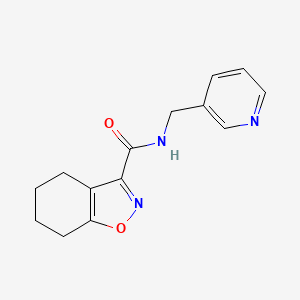

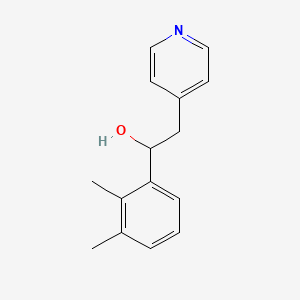
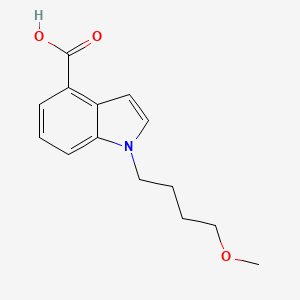
![2-[(4-Methoxyphenyl)methyl]-1-benzothiophen-3-ol](/img/structure/B13875453.png)
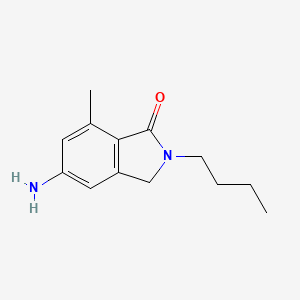

![3-(Hydroxymethyl)-1-[1-(2-methylpropyl)pyrazol-4-yl]pyridazin-4-one](/img/structure/B13875478.png)
![Imidazo[1,2-a]pyridine-2-carbonyl chloride](/img/structure/B13875492.png)
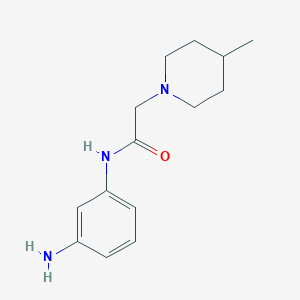


![2-[(4-Methoxyphenyl)methyl]-6,6-dimethyl-5,7-dihydroindazol-4-one](/img/structure/B13875510.png)
![3-Cyclohexyl-4-methyl-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaene](/img/structure/B13875514.png)
